molecular formula C12H19N3O3 B1475087 4-Hydroxymethyl-1,4,6,7-Tetrahydro-Imidazo[4,5-C]Pyridine-5-Carboxylic Acid Tert-Butyl Ester CAS No. 1250997-79-5

4-Hydroxymethyl-1,4,6,7-Tetrahydro-Imidazo[4,5-C]Pyridine-5-Carboxylic Acid Tert-Butyl Ester

Cat. No.: B1475087
CAS No.: 1250997-79-5
M. Wt: 253.3 g/mol
InChI Key: GXHUHLDJHHELTD-UHFFFAOYSA-N
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Description

This compound is a chemical substance that is being reviewed for use as a biocide . It is also known by its IUPAC name, (6S)-4,5,6,7-tetrahydro-1H-imidazo [4,5-c]pyridine-6-carboxylic acid .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its chemical structure and melting point .

Scientific Research Applications

Synthesis and Derivatives

  • Antituberculotic Activity : Bukowski and Janowiec (1996) synthesized derivatives of 1-methyl-1H-2-imidazo[4,5-b]pyridinecarboxylic acid, investigating their potential antituberculotic activity. This work underscores the interest in imidazo[4,5-c]pyridine derivatives for developing antituberculosis drugs L. Bukowski, M. Janowiec, Die Pharmazie, 1996.

  • Novel Synthetic Routes : Lis, Traina, and Huffman (1990) described novel synthetic routes to imidazo[4,5-b]pyridine derivatives, illustrating the chemical versatility of these compounds for generating structurally diverse molecules R. Lis, J. Traina, J. Huffman, Journal of Heterocyclic Chemistry, 1990.

Pharmacological Potential

  • Antiviral Agents : Cundy, Holan, Otaegui, and Simpson (1997) explored derivatives of imidazo[4,5-b]pyridine as novel antiviral agents, highlighting the potential of such compounds in antiviral therapy D. J. Cundy, G. Holan, Michelle Otaegui, G. Simpson, Bioorganic & Medicinal Chemistry Letters, 1997.

  • Antimicrobial Activity : Turan-Zitouni, Blache, and Güven (2001) synthesized imidazo[1,2-a]pyridine-2-carboxylic acid arylidenehydrazide derivatives and examined their antimicrobial activity, demonstrating the potential use of imidazo[1,2-a]pyridine derivatives in combating microbial infections G. Turan-Zitouni, Y. Blache, K. Güven, Bollettino chimico farmaceutico, 2001.

Structural and Chemical Studies

Biochemical Analysis

Biochemical Properties

4-Hydroxymethyl-1,4,6,7-Tetrahydro-Imidazo[4,5-C]Pyridine-5-Carboxylic Acid Tert-Butyl Ester plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to modulate the activity of GABA receptors, which are essential for neurotransmission in the central nervous system . Additionally, it can inhibit proton pumps, thereby affecting gastric acid secretion . The interactions between this compound and these biomolecules are primarily based on binding affinities and structural compatibility.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the signaling pathways associated with neurotransmission, leading to changes in neuronal activity and behavior . Furthermore, it has been observed to impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular metabolism and growth.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their activity . Additionally, this compound can influence gene expression by interacting with DNA or RNA, thereby affecting the transcription and translation processes. These molecular interactions are crucial for understanding the compound’s mechanism of action and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to cause sustained changes in cellular function, highlighting the importance of understanding its temporal effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and organ damage. Understanding the dosage effects is crucial for determining the therapeutic window and ensuring the safe use of this compound in potential treatments.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body . These interactions can affect metabolic flux and the levels of various metabolites, thereby influencing overall metabolic homeostasis. Understanding the metabolic pathways of this compound is vital for predicting its pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate its movement across cellular membranes and its accumulation in specific tissues. The localization and accumulation of this compound can influence its activity and therapeutic potential, making it essential to understand its transport and distribution mechanisms.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can affect its interactions with other biomolecules and its overall efficacy. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

tert-butyl 4-(hydroxymethyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O3/c1-12(2,3)18-11(17)15-5-4-8-10(9(15)6-16)14-7-13-8/h7,9,16H,4-6H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXHUHLDJHHELTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1CO)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxymethyl-1,4,6,7-Tetrahydro-Imidazo[4,5-C]Pyridine-5-Carboxylic Acid Tert-Butyl Ester
Reactant of Route 2
Reactant of Route 2
4-Hydroxymethyl-1,4,6,7-Tetrahydro-Imidazo[4,5-C]Pyridine-5-Carboxylic Acid Tert-Butyl Ester
Reactant of Route 3
Reactant of Route 3
4-Hydroxymethyl-1,4,6,7-Tetrahydro-Imidazo[4,5-C]Pyridine-5-Carboxylic Acid Tert-Butyl Ester
Reactant of Route 4
4-Hydroxymethyl-1,4,6,7-Tetrahydro-Imidazo[4,5-C]Pyridine-5-Carboxylic Acid Tert-Butyl Ester
Reactant of Route 5
4-Hydroxymethyl-1,4,6,7-Tetrahydro-Imidazo[4,5-C]Pyridine-5-Carboxylic Acid Tert-Butyl Ester
Reactant of Route 6
4-Hydroxymethyl-1,4,6,7-Tetrahydro-Imidazo[4,5-C]Pyridine-5-Carboxylic Acid Tert-Butyl Ester

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